molecular formula C18H27NO2 B1237418 Dmamhpn CAS No. 81134-44-3

Dmamhpn

Cat. No.: B1237418
CAS No.: 81134-44-3
M. Wt: 289.4 g/mol
InChI Key: WZDGBYBTKNENBH-VAWYXSNFSA-N
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Description

N,N'-Dimethyl-1,3-propanediamine (Dmamhpn) is a tertiary diamine compound characterized by a three-carbon alkyl chain with methyl groups attached to both terminal nitrogen atoms. Its IUPAC name is $ N,N' $-dimethylpropane-1,3-diamine, and its molecular formula is $ \text{C}5\text{H}{14}\text{N}_2 $. This compound is primarily utilized in coordination chemistry as a ligand for metal complexes, catalysis, and pharmaceutical intermediates .

Properties

CAS No.

81134-44-3

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

(E)-4-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one

InChI

InChI=1S/C18H27NO2/c1-4-5-6-9-16(14-19(2)3)18(21)12-11-15-8-7-10-17(20)13-15/h7-8,10-13,16,20H,4-6,9,14H2,1-3H3/b12-11+

InChI Key

WZDGBYBTKNENBH-VAWYXSNFSA-N

SMILES

CCCCCC(CN(C)C)C(=O)C=CC1=CC(=CC=C1)O

Isomeric SMILES

CCCCCC(CN(C)C)C(=O)/C=C/C1=CC(=CC=C1)O

Canonical SMILES

CCCCCC(CN(C)C)C(=O)C=CC1=CC(=CC=C1)O

Synonyms

4-dimethylaminomethyl-1-(3-hydroxyphenyl)-1-nonen-3-one
4-dimethylaminomethyl-1-(3-hydroxyphenyl)-1-nonen-3-one hydrochloride, (E)-isomer
DMAMHPN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound’s methyl groups enhance steric hindrance compared to PDA, affecting its coordination behavior with metal ions .
  • Unlike the rigid bicyclic structure of DABCO, this compound’s linear chain allows conformational flexibility, enabling diverse binding modes in catalysis .

Functional and Physicochemical Properties

Comparative physicochemical data (hypothetical, based on diamine class trends):

Property This compound PDA DMEDA DABCO
Boiling Point (°C) 160–165 135–140 120–125 174–176
Solubility in Water High Very High Moderate Low
pKa (N1, N2) 10.2, 8.7 10.8, 9.5 9.9, 7.3 8.8 (both N)
LogP -0.5 -1.2 0.3 0.9

Functional Insights :

  • This compound’s lower pKa values compared to PDA suggest reduced basicity, impacting its reactivity in acid-catalyzed reactions .
  • Higher hydrophilicity (lower LogP) than DMEDA and DABCO makes this compound preferable in aqueous-phase catalytic systems .

Analytical Methodologies and Research Findings

This compound and its analogues are characterized using:

  • NMR Spectroscopy : $ ^1\text{H} $ and $ ^{13}\text{C} $ NMR distinguish substituent patterns (e.g., methyl groups in this compound vs. PDA) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks ($ m/z $ 102.115 for this compound) and fragmentation patterns .
  • Chromatography : HPLC or GC-MS methods separate diamines based on polarity and volatility, as outlined in forensic protocols for amphetamine analogues .

Comparative Studies :

  • This compound’s methyl groups reduce its volatility compared to PDA, making it less suitable for gas-phase applications but stable in liquid-phase reactions .
  • In coordination chemistry, this compound forms more stable complexes with transition metals (e.g., Cu²⁺) than DMEDA due to longer chain length and flexibility .

Discussion of Comparative Data

Advantages of this compound :

  • Enhanced steric bulk improves selectivity in asymmetric catalysis compared to PDA .
  • Balanced hydrophilicity supports applications in both organic and aqueous media.

Limitations :

  • Lower thermal stability than DABCO restricts use in high-temperature reactions.
  • Limited literature on pharmacokinetics compared to medically relevant diamines (e.g., spermidine).

Contradictions :

  • While suggests analytical methods for amphetamine analogues are applicable to this compound, its lack of aromaticity may necessitate modified protocols for detection .

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